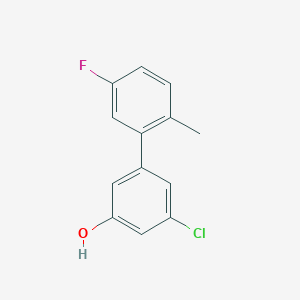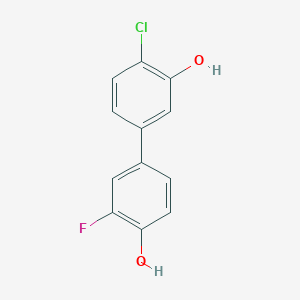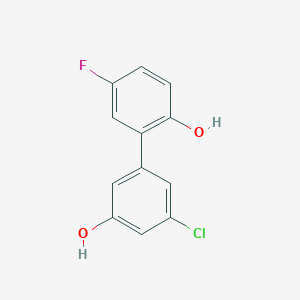
5-(2-Formylthiophen-4-yl)-3-chlorophenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Formylthiophen-4-yl)-3-chlorophenol, 95%, is a chemical compound with a molecular weight of 254.64 g/mol and a melting point of 92-94°C. It is a white crystalline solid that is soluble in organic solvents, such as ethanol and methanol. 5-(2-Formylthiophen-4-yl)-3-chlorophenol, 95%, is a versatile compound with a wide range of applications in scientific research, including organic synthesis, drug development, and biochemistry.
Applications De Recherche Scientifique
5-(2-Formylthiophen-4-yl)-3-chlorophenol, 95%, has a wide range of applications in scientific research. It has been used in the synthesis of various organic compounds, such as 5-chloro-2-formylthiophene-4-carboxylic acid and 5-chloro-2-formylthiophene-4-sulfonic acid. It has also been used in the synthesis of various pharmaceuticals, such as antifungal agents and anti-inflammatory drugs. In addition, it has been used in the synthesis of various polymers, such as polyurethanes and polyesters.
Mécanisme D'action
The mechanism of action of 5-(2-Formylthiophen-4-yl)-3-chlorophenol, 95%, is not yet fully understood. However, it is believed to interact with various biological targets, including enzymes, receptors, and transporters. It is also believed to interact with various proteins and lipids, which may lead to changes in the structure and function of cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-Formylthiophen-4-yl)-3-chlorophenol, 95%, are not yet fully understood. However, it is believed to have antifungal and anti-inflammatory properties, as well as the potential to modulate the activity of various enzymes and receptors. In addition, it has been shown to have an inhibitory effect on the growth of certain cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 5-(2-Formylthiophen-4-yl)-3-chlorophenol, 95%, in lab experiments is its versatility. It can be used in a wide range of organic synthesis reactions and has been used in the synthesis of various pharmaceuticals and polymers. However, one of the main limitations of using this compound in lab experiments is its relatively low yield. In addition, it may be difficult to obtain in large quantities.
Orientations Futures
The potential future directions of 5-(2-Formylthiophen-4-yl)-3-chlorophenol, 95%, include further research into its mechanism of action, biochemical and physiological effects, and potential applications in drug development and biochemistry. In addition, further research into the synthesis of this compound and the optimization of the reaction conditions may lead to improved yields and more efficient production processes. Finally, further research into the structure-activity relationship of this compound may lead to the development of novel compounds with improved properties.
Méthodes De Synthèse
5-(2-Formylthiophen-4-yl)-3-chlorophenol, 95%, can be synthesized by a two-step process. The first step involves the reaction of 4-chloro-3-methylthiophenol with formaldehyde in the presence of a base, such as potassium carbonate, to form 5-(2-formylthiophen-4-yl)-3-chlorophenol. The second step involves the purification of the product using recrystallization from a suitable solvent, such as ethanol. The yield of the reaction is typically in the range of 90-95%.
Propriétés
IUPAC Name |
4-(3-chloro-5-hydroxyphenyl)thiophene-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClO2S/c12-9-1-7(2-10(14)4-9)8-3-11(5-13)15-6-8/h1-6,14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPKRPVFXVUNCCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1O)Cl)C2=CSC(=C2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30685920 |
Source


|
| Record name | 4-(3-Chloro-5-hydroxyphenyl)thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30685920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chloro-5-hydroxyphenyl)thiophene-2-carbaldehyde | |
CAS RN |
1261982-63-1 |
Source


|
| Record name | 4-(3-Chloro-5-hydroxyphenyl)thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30685920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














